molecular formula C18H18N2O3 B2772836 Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 955793-26-7

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2772836
CAS No.: 955793-26-7
M. Wt: 310.353
InChI Key: YDJQWGRWSNCLOY-UHFFFAOYSA-N
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Description

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbamate Group: The final step involves the reaction of the benzoylated tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of quinoline derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with neuroprotective properties.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies.

    5-[1-(3,4-Dimethoxy-Benzoyl)-1,2,3,4-Tetrahydro-Quinolin-6-Yl]-6-Methyl-3,6-Dihydro-[1,3,4]Thiadiazin-2-One: An experimental drug with potential pharmacological applications.

Uniqueness

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is an organic compound that has garnered interest due to its potential biological activities. This article discusses its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a benzoyl group. Its molecular formula is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of approximately 398.5 g/mol . The structural features contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight398.5 g/mol
CAS Number941944-74-7

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the benzoyl group may enhance its ability to disrupt bacterial membranes or interfere with metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis.
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzyme activities critical for various biochemical pathways. This inhibition can alter cellular signaling and metabolic processes.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Study on Anticancer Properties : A study reported that derivatives of tetrahydroquinoline exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Testing : Research demonstrated that tetrahydroquinoline derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were effective in disrupting bacterial cell walls .
  • Enzyme Interaction Studies : Investigations using surface plasmon resonance indicated that similar compounds bind effectively to target enzymes, suggesting potential for drug development .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydroquinoline Core : Initial steps involve the cyclization of appropriate precursors to form the tetrahydroquinoline ring.
  • Benzoylation Reaction : The incorporation of the benzoyl group is achieved through acylation reactions using benzoyl chloride or an equivalent reagent.
  • Carbamoylation : Finally, the carbamate functionality is introduced through reaction with methyl carbamate under basic conditions.

Properties

IUPAC Name

methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJQWGRWSNCLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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